![molecular formula C7H9NSe B14235574 2-[(Methylselanyl)methyl]pyridine CAS No. 484023-63-4](/img/structure/B14235574.png)
2-[(Methylselanyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methylselanyl)methyl]pyridine is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylselanyl)methyl]pyridine typically involves the reaction of pyridine with methylselanyl reagents. One common method is the nucleophilic substitution reaction where pyridine is treated with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of catalysts such as Raney nickel can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Methylselanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the selenide form.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(Methylselanyl)methyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(Methylselanyl)methyl]pyridine involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound can inhibit enzymes such as glutathione peroxidase, thereby modulating oxidative stress pathways and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Lacks the selenium atom and has different chemical reactivity and applications.
Selenopyridines: Compounds where selenium is directly bonded to the pyridine ring, showing different reactivity patterns.
Selenopheno[2,3-b]pyridine: A fused ring system with selenium, exhibiting unique electronic properties.
Uniqueness: 2-[(Methylselanyl)methyl]pyridine is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
484023-63-4 |
|---|---|
Molekularformel |
C7H9NSe |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
2-(methylselanylmethyl)pyridine |
InChI |
InChI=1S/C7H9NSe/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XYFDJROVFUKKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


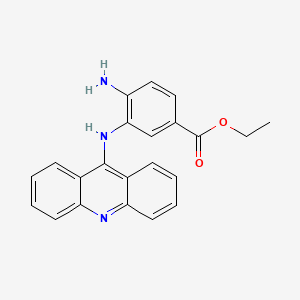
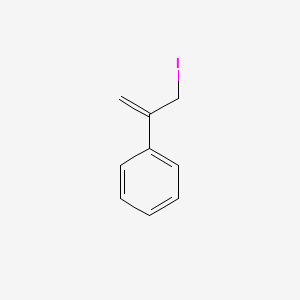
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
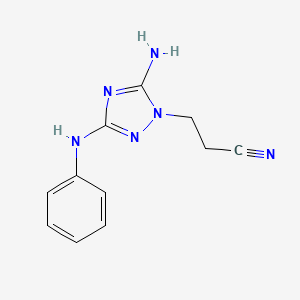
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
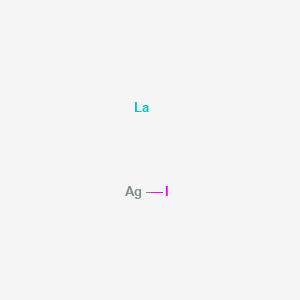
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
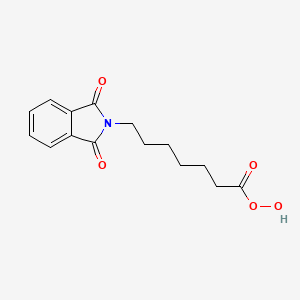
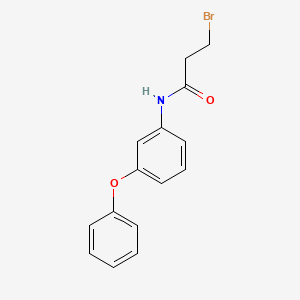
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
